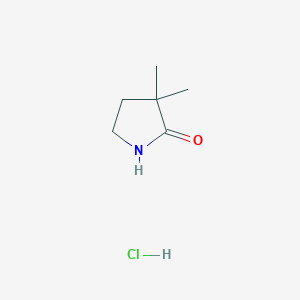
3,3-Dimethylpyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylpyrrolidin-2-one hydrochloride, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance .
Synthesis Analysis
The synthesis of 3,3-Dimethylpyrrolidin-2-one involves the use of potassium carbonate and N,N`-dimethylethylenediamine in 1,4-dioxane at temperatures between 20 - 110℃ for 14 hours . Another synthesis method involves the use of hydrogen chloride in diethyl ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) . The molecular weight is 113.16 and the average mass is 149.619 Da . Physical and Chemical Properties Analysis
This compound is a solid substance . The compound is very soluble with a solubility of 14.9 mg/ml or 0.131 mol/l .Scientific Research Applications
GPR14/Urotensin-II Receptor Agonist
- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound displayed selectivity and potential as a drug lead and pharmacological research tool (Croston et al., 2002).
Chemical Reaction Studies
- Research on 3,4-dimethylpyrrole demonstrated an alternative reaction pathway when treated with hydrochloric acid, leading to the formation of a reversible dimer (Bender & Bonnett, 1968).
Pyrolysis Studies
- A study on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide showed the formation of 3,3-dimethyl-1-pyrroline-1-oxide, providing insights into nitrone identification and cyclo-additions (Bonnett, Ho, & Raleigh, 1965).
Corrosion Inhibition Studies
- An investigation into the inhibition of steel corrosion by pyridine-pyrazole compounds revealed that specific derivatives effectively reduced corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).
Organocatalysis
- A study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrated its effectiveness in catalyzing asymmetric Michael addition, providing a basis for understanding the catalyzing mechanism (Cui Yan-fang, 2008).
Spectroscopy and Analytical Chemistry
- Research on the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine as a chromogenic reagent provided an efficient method for water analysis (Poboży et al., 1995).
Catalyst in Acylation Reactions
- A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols and phenols under base-free conditions, offering insights into reaction mechanisms and catalyst regeneration (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,3-dimethylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZSRPHEHJECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2615372.png)
![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)
![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615375.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2615379.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)

![4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2615392.png)
